REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[C:11](#[N:15])[CH2:12][C:13]#[N:14].[O-]CC.[Na+].Cl>C(#N)C>[S:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[NH:6][C:2]1=[C:12]([C:11]#[N:15])[C:13]#[N:14] |f:2.3|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClC=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
534 mg
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
S1C(NC2=C1C=CC=C2)=C(C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 770 mg | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |